2-(3-Methyl-4-nitrophenoxy)butanoic acid
Overview
Description
2-(3-Methyl-4-nitrophenoxy)butanoic acid is a biochemical compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3-Methyl-4-nitrophenoxy)butanoic acid consists of a butanoic acid molecule where one of the hydrogen atoms is replaced by a 3-Methyl-4-nitrophenoxy group . The SMILES representation of the molecule isCCC(C(=O)O)OC1=CC(=C(C=C1)N+[O-])C
.
Scientific Research Applications
Synthesis of Anti-HCV Drug Intermediates : Research by Chenhon (2015) in the "Chinese Journal of Pharmaceuticals" outlines the synthesis of 2-Methyl-3-amino-4-acethylanisole from 2-methyl-3-nitrophenol, leading to the creation of key intermediates for anti-HCV drugs like simeprevir (Chenhon, 2015).
Enantioselective Hydrolysis by Lipases : A study by Knezović et al. (1993) in "Tetrahedron-asymmetry" discusses the enantioselective hydrolysis of certain butanoates, which are chiral precursors with ACE inhibitory activity, catalyzed by lipases from Pseudomonas fluorescens and Pseudomonas sp (Knezović, Sunjic & Levai, 1993).
Development of Thermally Stable Polymers : Faghihi et al. (2011) in "Polymer Bulletin" synthesized new poly(ether–ester–imide)s using a dicarboxylic acid derived from the reaction of 1,4-bis[4-nitrophenoxy]butane, demonstrating their thermal stability and organosolubility (Faghihi, Shabanian, Hajibeygi & Mohammadi, 2011).
Antimicrobial Activity of Derivatives : Mickevičienė et al. (2015) in "Molecules" synthesized derivatives from amino butanoic acids, exhibiting good antimicrobial activity against certain bacteria and fungi (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets & Novikov, 2015).
Hydroxylation in Rabbit Cytochrome P-450 Isozyme : A study by Koop (1986) in "Molecular Pharmacology" explored the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes and various cytochrome P-450 isozymes, indicating potential enzymatic reactions involving nitrophenols (Koop, 1986).
Nitrophenols in Soil Detection : Vozňáková et al. (1996) in "Chemosphere" developed a method for determining nitrophenols in soils, highlighting the environmental monitoring aspect of such compounds (Vozňáková, Podehradská & Kohlíčková, 1996).
Safety and Hazards
properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-10(11(13)14)17-8-4-5-9(12(15)16)7(2)6-8/h4-6,10H,3H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYZYNZBXPNNEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273814 | |
Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenoxy)butanoic acid | |
CAS RN |
869948-84-5 | |
Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869948-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methyl-4-nitrophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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